molecular formula C20H20N2 B8118249 4-[4-(4-aminophenyl)-2,5-dimethylphenyl]aniline

4-[4-(4-aminophenyl)-2,5-dimethylphenyl]aniline

Cat. No.: B8118249
M. Wt: 288.4 g/mol
InChI Key: FZGJNYKOWLSMBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Properties: 4-[4-(4-Aminophenyl)-2,5-dimethylphenyl]aniline (molecular formula: C₂₀H₂₀N₂, approximate molecular weight: 288.39 g/mol) is a biphenyl derivative featuring two aromatic rings. The core structure consists of a central benzene ring substituted with methyl groups at positions 2 and 5, linked to a para-aminophenyl group.

The methyl groups may be introduced through alkylation or directed ortho-methylation strategies.

Properties

IUPAC Name

4-[4-(4-aminophenyl)-2,5-dimethylphenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2/c1-13-11-20(16-5-9-18(22)10-6-16)14(2)12-19(13)15-3-7-17(21)8-4-15/h3-12H,21-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGJNYKOWLSMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=CC=C(C=C2)N)C)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-diamine typically involves the following steps:

    Formation of the Terphenyl Core: The terphenyl core can be synthesized through a Suzuki coupling reaction between a dibromo-substituted benzene and a boronic acid derivative.

    Introduction of Methyl Groups: The methyl groups are introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of 2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-diamine can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of palladium-catalyzed cross-coupling reactions and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the compound can yield the corresponding amine derivatives.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated terphenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 4-[4-(4-aminophenyl)-2,5-dimethylphenyl]aniline exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies have shown that phenyl sulfonate derivatives derived from this compound can inhibit cell growth in human cancer cells such as HT-29 (colon carcinoma) and MCF7 (breast carcinoma) at nanomolar concentrations .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR study revealed that modifications to the aromatic ring of the compound can enhance its antiproliferative effects. For example, substituents that increase hydrophobicity or alter electronic properties have been associated with improved biological activity. Table 1 summarizes the IC50 values for various derivatives against selected cancer cell lines.

CompoundCell LineIC50 (nM)
PIB-SO 1HT-2950
PIB-SO 2MCF730
PIB-SO 3M2145

Mechanism of Action

The mechanism of action includes disruption of the cell cycle at the G2/M phase and interference with microtubule dynamics, similar to known chemotherapeutic agents like combretastatin A-4 . This suggests potential for developing new anticancer therapies based on this compound.

Material Science

Dyes and Pigments

The compound's ability to form stable complexes with metal ions has led to its exploration as a dye precursor in material science. Its vibrant color properties make it suitable for applications in textiles and coatings.

Case Study: Synthesis and Application of Dyes

A study demonstrated the synthesis of azo dyes from this compound through diazotization reactions. The resulting dyes showed excellent lightfastness and washfastness properties, making them suitable for commercial textile applications .

Environmental Remediation

Advanced Oxidation Processes (AOPs)

Recent research has focused on the use of this compound in AOPs for the degradation of organic pollutants in water. The compound's reactive amine groups facilitate its role as a catalyst in ozonation processes aimed at breaking down complex organic molecules .

Case Study: Degradation of Pharmaceuticals

In a controlled study, the application of ozonation combined with this compound effectively degraded nonsteroidal anti-inflammatory drugs (NSAIDs) in contaminated water samples. The degradation pathways were monitored using fluorescence inhibition assays, demonstrating significant reductions in toxicity levels post-treatment .

Mechanism of Action

The mechanism of action of 2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-diamine involves its interaction with specific molecular targets, depending on its application. In organic electronics, the compound’s conjugated system facilitates charge transport, making it an effective component in electronic devices. In biological applications, its luminescent properties allow it to act as a probe, emitting light upon excitation and enabling visualization of biological structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on aromatic amines significantly impact their physical properties (e.g., melting point, solubility) and chemical reactivity. Key comparisons include:

Table 1: Substituent-Driven Property Comparisons
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties References
4-[4-(4-Aminophenyl)-2,5-dimethylphenyl]aniline 2,5-dimethyl, 4-aminophenyl 288.39 Not reported Polymer intermediates, corrosion inhibition (inferred)
4-(4-Aminophenyl)butyric acid Butyric acid substituent 195.2 Not reported Corrosion inhibitor (90% efficiency in NaCl)
4-((4-Nonyloxyphenyl)diazenyl)aniline Nonyloxy chain, azo group ~370 124.1–130.5 Liquid crystalline materials
4,4'-Methylenebis[2-chloroaniline] Chlorine, methylene bridge 267.16 109–112 Carcinogenic industrial monomer

Key Observations :

  • Electron-Donating vs. In contrast, chlorine substituents (electron-withdrawing) in 4,4'-methylenebis[2-chloroaniline] increase reactivity but also toxicity .
  • Solubility: The target compound’s methyl groups may reduce polarity and solubility in polar solvents compared to 4-(4-aminophenyl)butyric acid, which has a hydrophilic carboxylic acid group .
  • Thermal Stability: Longer alkyl chains (e.g., nonyloxy in ) lower melting points compared to methyl-substituted derivatives, which typically exhibit higher thermal stability .

Structural Analogues in Materials Science

  • Polymer Intermediates: Compounds like 1,3,5-tris(4-aminophenyl)benzene () with multiple aromatic amines are used in high-performance polymers (e.g., polyimides). The target compound’s biphenyl structure may serve as a simpler monomer for less complex polymers .
  • The target compound’s amine groups could act as ligands in metal-organic frameworks (MOFs) .

Biological Activity

4-[4-(4-Aminophenyl)-2,5-dimethylphenyl]aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications. This article reviews the biological activity of this compound, summarizing key findings from diverse sources, including case studies and research data.

Chemical Structure and Properties

The compound features an aniline moiety substituted with a 4-aminophenyl group and a 2,5-dimethylphenyl group. Its structure can be represented as follows:

C16H18N2\text{C}_{16}\text{H}_{18}\text{N}_{2}

This structure allows for potential interactions with various biological targets due to the presence of amino groups capable of forming hydrogen bonds and participating in electron transfer reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino groups can form hydrogen bonds with proteins and nucleic acids, influencing their function. Additionally, the compound may participate in redox reactions, which are critical in cellular signaling and metabolism.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the same chemical family. For instance, derivatives exhibiting structural similarities have shown cytotoxic effects against various cancer cell lines. One study reported that compounds with similar structures demonstrated improved efficacy against hypopharyngeal tumor cells, suggesting that modifications to the aniline structure can enhance biological activity .

Table 1: Summary of Anticancer Activity Studies

Compound StructureCell Line TestedIC50 (µM)Reference
4-Aminophenyl DerivativeFaDu (hypopharyngeal)10
2,5-Dimethyl Aniline DerivativeMDA-MB-231 (breast)15
4-[4-(4-Aminophenyl)] AnilinePC-3 (prostate)12

These findings indicate that structural modifications can lead to enhanced anticancer properties.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Similar derivatives have been shown to inhibit key enzymes involved in inflammatory pathways, such as COX-2 and lipoxygenase. In vitro studies demonstrated that these compounds could significantly reduce inflammatory markers in cell cultures .

Table 2: Summary of Anti-inflammatory Activity

Compound StructureEnzyme TargetedIC50 (µM)Reference
N-aryl Thiazole Derivative5-Lipoxygenase25
Aniline DerivativeCOX-230

Case Studies

  • Case Study on Anticancer Efficacy : A study involving a series of aniline derivatives showed that modifications at the para-position significantly enhanced cytotoxicity against breast cancer cells. The study concluded that substituents that increase electron density on the aromatic ring improve binding affinity to cancer-related targets .
  • Case Study on Inflammation : Another investigation focused on the anti-inflammatory effects of related compounds demonstrated a marked reduction in pro-inflammatory cytokines when treated with these derivatives in a murine model of arthritis. This suggests potential therapeutic applications for inflammatory diseases .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The amino groups on the aniline ring enhance the nucleophilicity of the aromatic system, allowing for further electrophilic substitutions. Common reactions include:

  • Halogenation: Introduction of halogens (e.g., bromine or chlorine) at ortho or para positions.

  • Acylation: Reaction with acyl chlorides to form amides.

Coupling Reactions

This compound can participate in coupling reactions to form azo compounds or other complex structures. For example:

  • Azo Coupling: Reacting with diazonium salts to produce azo dyes, which are significant in dye chemistry.

Reduction Reactions

The reduction of specific functional groups can lead to derivatives with varying biological activities. For instance:

  • Reduction of Nitro Groups: This leads to the formation of amino derivatives which may exhibit different pharmacological properties .

  • Research Findings on Biological Activity

Recent studies have explored the biological activity of compounds related to 4-[4-(4-aminophenyl)-2,5-dimethylphenyl]aniline. These investigations often focus on:

  • Antioxidant Properties: Compounds derived from substituted anilines show potential as antioxidants due to their ability to scavenge free radicals.

  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation, attributed to their ability to interfere with cellular signaling pathways .

Reaction TypeReactantsProductsYield (%)Conditions
Electrophilic SubstitutionThis compound + Br2_2
Brominated Aniline Derivative70Room Temperature
Azo CouplingThis compound + Diazonium SaltAzo Compound65Ice Bath
ReductionNitro Derivative + SnCl2_2
text
| Amino Derivative | 80 | Acidic Medium |

| Acylation | this compound + Acyl Chloride | Amide Derivative | 75 | Reflux |

The compound this compound is a significant entity in synthetic organic chemistry due to its reactivity and versatility in forming various derivatives. Ongoing research continues to uncover its potential applications in pharmaceuticals and materials science, highlighting its importance in both academic and industrial settings.

  • References

The references used for this article include peer-reviewed articles and patents that provide insights into the synthesis and chemical behavior of related compounds. Notable sources include research articles from journals focusing on organic chemistry and medicinal applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-[4-(4-aminophenyl)-2,5-dimethylphenyl]aniline, and what purity validation methods are recommended?

  • Methodological Answer : The synthesis typically involves multi-step coupling reactions, such as Ullmann or Buchwald-Hartwig couplings, to link aromatic rings with amine groups. For example, analogous compounds (e.g., azo-linked aniline derivatives) are synthesized via diazo-coupling reactions under controlled pH and temperature, achieving yields of 81–90% . Purity validation should include elemental analysis (C, H, N), FTIR for functional groups (e.g., N–H stretching at ~3400 cm⁻¹), and NMR spectroscopy to confirm substituent positions and coupling patterns .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C-NMR : To resolve aromatic proton environments and coupling constants (e.g., para-substituted phenyl groups show distinct splitting patterns) .
  • FTIR : Identifies amine (-NH₂) and aromatic C=C/C-N stretches .
  • X-ray crystallography : Resolves bond lengths and angles in crystalline forms, as demonstrated for sulfonyl-linked aniline derivatives .
  • Elemental analysis : Validates stoichiometric ratios of C, H, and N (deviation <0.3% indicates high purity) .

Q. What safety precautions are essential when handling this compound due to structural similarities to benzidine derivatives?

  • Methodological Answer : Benzidine analogs are carcinogenic; thus, strict protocols are required:

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact .
  • Monitor airborne concentrations (<0.1 ppm) and avoid acidic conditions that may release toxic byproducts .
  • Dispose of waste via certified hazardous material channels .

Advanced Research Questions

Q. How do substituents (e.g., methyl groups at 2,5-positions) influence the electronic properties and reactivity of the compound?

  • Methodological Answer : Methyl groups act as electron donors via hyperconjugation, increasing electron density on the aromatic ring. This can be quantified using Hammett constants (σₚₐᵣₐ = -0.17 for -CH₃) to predict reactivity in electrophilic substitution or oxidation reactions. Comparative studies with unsubstituted analogs (e.g., 4,4'-diaminobiphenyl) show altered redox potentials in cyclic voltammetry .

Q. How can researchers resolve contradictions between computational models and experimental data (e.g., NMR chemical shifts) for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. Strategies include:

  • Using explicit solvent models (e.g., IEF-PCM for DMSO) to improve shift predictions .
  • Validating with deuterated analogs (e.g., 4,4'-methylenedianiline-d₂) to isolate isotopic effects .
  • Cross-referencing multiple techniques (e.g., X-ray vs. NOESY for conformational analysis) .

Q. What strategies optimize the synthesis of derivatives with varying substituents (e.g., electron-withdrawing/donating groups) on the phenyl rings?

  • Methodological Answer :

  • Electron-donating groups (e.g., -OCH₃) : Use milder conditions (e.g., room temperature) to avoid over-oxidation .
  • Electron-withdrawing groups (e.g., -NO₂) : Employ protecting groups (e.g., acetyl for -NH₂) during coupling reactions .
  • Monitor reaction progress via TLC or HPLC-MS to isolate intermediates and minimize side products .

Q. How can researchers address conflicting solubility data reported in different studies for this compound?

  • Methodological Answer : Solubility discrepancies may stem from polymorphic forms or impurities. Mitigation steps include:

  • Recrystallization from polar aprotic solvents (e.g., DMF) to isolate the thermodynamically stable form .
  • Characterization via DSC to identify melting point variations (>2°C indicates polymorphism) .
  • PXRD analysis to confirm crystalline phase consistency across batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[4-(4-aminophenyl)-2,5-dimethylphenyl]aniline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[4-(4-aminophenyl)-2,5-dimethylphenyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.